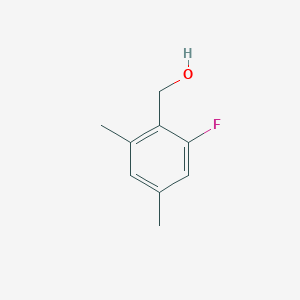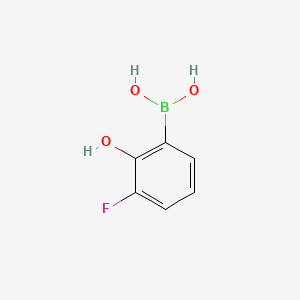![molecular formula C7H6BrN3 B1342363 5-bromo-1H-benzo[d]imidazol-2-amine CAS No. 791595-74-9](/img/structure/B1342363.png)
5-bromo-1H-benzo[d]imidazol-2-amine
概要
説明
5-Bromo-1H-benzo[d]imidazol-2-amine is a chemical compound with the CAS Number: 791595-74-9. It has a molecular weight of 212.05 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
Imidazole derivatives, such as 5-bromo-1H-benzo[d]imidazol-2-amine, are known to show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been reported, achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of 5-bromo-1H-benzo[d]imidazol-2-amine consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds, including 5-bromo-1H-benzo[d]imidazol-2-amine, are known for their broad range of chemical reactions. They are key components to functional molecules used in a variety of applications . They show both acidic and basic properties, and due to the presence of a positive charge on either of two nitrogen atoms, they show two equivalent tautomeric forms .Physical And Chemical Properties Analysis
5-Bromo-1H-benzo[d]imidazol-2-amine is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .科学的研究の応用
Therapeutic Potential
Imidazole, the core structure of 2-Amino-5-bromobenzimidazole, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Imidazoles
Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Anti-microbial Activity
Imidazole containing compounds have shown significant anti-microbial activity . Examples include proton pump inhibitor omeprazole, anti-hypertensive drugs candesartan and telmisartan, anthelmintics albendazole and mebendazole, as well as several other kinds of investigational therapeutic agents including antitumor and anticancer .
Signal Reception Blocking
Imidazole based compounds have been used in successful pharmacological blocking of AQ signal reception at the level of PqsR . This leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Functional Materials
Imidazoles are utilized in a diverse range of applications, including the development of functional materials . This is due to their versatility and utility in a number of these areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary .
将来の方向性
Imidazole compounds, including 5-bromo-1H-benzo[d]imidazol-2-amine, have become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
特性
IUPAC Name |
6-bromo-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKNNXAMJFCCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606999 | |
| Record name | 6-Bromo-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-benzo[d]imidazol-2-amine | |
CAS RN |
791595-74-9 | |
| Record name | 6-Bromo-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-benzo[d]imidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Amino-5-bromobenzimidazole (S17) as a potential antimicrobial agent?
A1: 2-Amino-5-bromobenzimidazole (S17) has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. [] The study demonstrated that S17 inhibits the growth of Listeria innocua (Gram-positive) and Escherichia coli (Gram-negative) with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL. [] This finding suggests that S17 could be a potential lead compound for developing novel antibiotics, especially given the increasing concern of antibiotic resistance.
Q2: How does 2-Amino-5-bromobenzimidazole (S17) exert its antimicrobial effect?
A2: While the exact mechanism of action of S17 is not fully elucidated in the study, the research suggests that it functions by inhibiting the MurA enzyme. [] MurA is an essential enzyme involved in bacterial cell wall biosynthesis. [] By inhibiting MurA, S17 disrupts the formation of the bacterial cell wall, ultimately leading to bacterial cell death.
Q3: Are there any known limitations or challenges associated with 2-Amino-5-bromobenzimidazole (S17) as a potential antimicrobial agent?
A3: The research primarily focuses on the initial screening and identification of S17 as a potential MurA inhibitor. [] Further research is necessary to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)









![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)